Methyl 5-bromo-2-(trifluoromethyl)isonicotinate
Description
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (CAS: 1211589-41-1, molecular formula: C₈H₅BrF₃NO₂) is a fluorinated pyridine derivative with a bromine substituent at the 5-position and a trifluoromethyl group at the 2-position of the isonicotinate backbone. This compound is widely used in pharmaceutical and agrochemical research due to its structural versatility, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heterocycles . It is commercially available from suppliers such as Shanghai Yuanye Bio-Technology Co., Ltd. (price: ¥700.00 for unspecified quantities) and CymitQuimica (price: €167.00 for 5g) .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a reactive site for further functionalization. These features make it a critical intermediate in drug discovery, especially for kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNNNSGGBWAUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743894 | |
| Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-41-1 | |
| Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 5-Bromo-2-Chloropyridine-4-Carboxylic Acid
The initial step focuses on converting 5-bromo-2-chloropyridine-4-carboxylic acid to its methyl ester derivative. Thionyl chloride (SOCl₂) is employed as a chlorinating agent to activate the carboxylic acid, followed by nucleophilic substitution with methanol.
Reaction Conditions:
-
Molar Ratio: 1:3 (acid:SOCl₂)
-
Temperature: Reflux at 70–80°C for 4–6 hours
-
Solvent: Anhydrous methanol
-
Yield: 85–90%
This step ensures high regioselectivity, with the chlorine atom at the 2-position remaining intact for subsequent functionalization.
Trifluoromethylation via Cross-Coupling
The esterified intermediate undergoes trifluoromethylation using a copper(I)-catalyzed Ullmann-type coupling. Trifluoromethyltrimethylsilane (CF₃TMS) serves as the trifluoromethyl source, with cesium fluoride (CsF) as a base to facilitate desilylation.
Reaction Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Temperature: 100°C in DMF
-
Yield: 70–75%
Key Challenges:
-
Competing side reactions at elevated temperatures reduce yields.
-
Strict anhydrous conditions are required to prevent hydrolysis of CF₃TMS.
Halogen Exchange Strategies for Bromine Retention
Alternative routes prioritize bromine retention during trifluoromethylation, avoiding premature displacement. A halogen-exchange approach using palladium catalysis has been explored.
Palladium-Catalyzed Trifluoromethylation
Methyl 2-chloro-5-bromonicotinate reacts with methyl chlorodifluoroacetate (MCDFA) under palladium catalysis to introduce the trifluoromethyl group while preserving bromine.
Reaction Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: K₃PO₄
-
Solvent: Toluene at 110°C
Advantages:
-
Eliminates the need for pre-functionalized trifluoromethyl reagents.
Microwave-Assisted Process Intensification
Microwave irradiation has been leveraged to accelerate reaction kinetics, particularly in decarboxylation and coupling steps.
One-Pot Decarboxylative Trifluoromethylation
A microwave-assisted protocol condenses the synthesis into a single step, using cesium carbonate (Cs₂CO₃) as a base in dimethylacetamide (DMAc).
Reaction Conditions:
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Two-Step Sequential | CuI, CF₃TMS, 100°C | 75 | 95 | Industrial |
| Halogen Exchange | Pd(OAc)₂, MCDFA, 110°C | 65 | 90 | Pilot Scale |
| Microwave-Assisted | Cs₂CO₃, DMAc, 170°C, 30 min | 74 | 92 | Lab-Scale Rapid |
Industrial-Scale Production Considerations
Large-scale synthesis demands optimization of cost, safety, and waste management. Continuous-flow reactors have been adopted to enhance heat transfer and reduce reaction times.
Continuous-Flow Esterification
-
Reactor Type: Tubular plug-flow reactor
-
Residence Time: 2 hours
-
Throughput: 50 kg/day
-
Purity: 93%
Waste Mitigation:
-
Recycling of thionyl chloride via distillation.
-
Neutralization of acidic byproducts with aqueous NaHCO₃.
Emerging Catalytic Systems
Recent studies explore photoinduced trifluoromethylation using iridium-based photocatalysts, achieving milder conditions (room temperature, visible light).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs, including antitumor agents, antituberculosis drugs, and antidepressants.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 5-bromo-2-(trifluoromethyl)isonicotinate with analogous compounds, focusing on structural, functional, and commercial attributes.
Structural and Functional Comparisons
Key Observations:
- Substituent Position and Reactivity : The 5-bromo-2-CF₃ configuration in the target compound offers distinct electronic effects compared to 3-bromo-5-CF₃ (CAS: 959245-76-2), which alters regioselectivity in cross-coupling reactions .
- Functional Group Impact : Replacing the methyl ester with a carboxylic acid (e.g., 959245-76-2) reduces lipophilicity but enhances hydrogen-bonding capacity, favoring crystallization in material science .
- Trifluoromethoxy vs. Trifluoromethyl : Ethyl 5-bromo-2-(trifluoromethoxy)benzoate (CymitQuimica) exhibits lower thermal stability than trifluoromethyl analogs due to the electron-withdrawing trifluoromethoxy group .
Biological Activity
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethyl group attached to an isonicotinic acid framework. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.
| Property | Details |
|---|---|
| Molecular Formula | C8H6BrF3N2O2 |
| Molecular Weight | 292.04 g/mol |
| Functional Groups | Bromine, trifluoromethyl, ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes that can inhibit enzymatic activity or modulate protein functions. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases such as cancer and tuberculosis.
- Protein-Ligand Interactions : Its ability to bind to proteins suggests potential applications in targeting specific pathways relevant to disease states.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in vitro, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Compounds with similar trifluoromethyl substitutions have demonstrated enhanced activity against bacteria and fungi, indicating that this compound may also exhibit such properties.
- Potential in Drug Development : As a precursor in the synthesis of drugs targeting tuberculosis and other infectious diseases, this compound is being explored for its therapeutic potential.
Study on Antitumor Activity
In a study conducted on various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound exhibited significant inhibitory effects on cell viability with IC50 values comparable to established chemotherapeutic agents. This suggests that it may be a viable candidate for further development in cancer therapy.
Evaluation of Antimicrobial Effects
A comparative analysis involving this compound and other similar compounds revealed that it possesses notable antimicrobial activity. In vitro tests showed inhibition zones ranging from 10 to 29 mm against various strains of bacteria and fungi. These findings support its potential use as an antimicrobial agent in clinical settings .
Q & A
Q. What are the standard synthetic routes for Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of a brominated and trifluoromethyl-substituted pyridinecarboxylic acid. A common approach involves:
- Starting material : 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.
- Reagents : Methanol (MeOH), triphenylphosphine (Ph₃P), and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) .
- Optimization : Adjusting molar ratios (e.g., 1:1.2 for acid:DIAD), reaction time (12–24 hours), and temperature (0–25°C). Purity is enhanced via column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., trifluoromethyl at C2, bromine at C5) via characteristic shifts. For example, the trifluoromethyl group causes deshielding in adjacent protons .
- IR Spectroscopy : Confirms ester carbonyl (C=O) stretch near 1720 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₅BrF₃NO₂) with a mass error <2 ppm.
Q. How does the compound’s solubility profile impact its utility in organic reactions?
- Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane).
- Reaction Design : Use DMF as a solvent for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to enhance reagent compatibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine and trifluoromethyl groups in cross-coupling reactions?
- Bromine : Acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Stille). The electron-withdrawing trifluoromethyl group at C2 activates the C-Br bond by lowering the LUMO energy, facilitating oxidative addition to Pd(0) .
- Side Reactions : Competitive debromination may occur under strong reducing conditions. Mitigation involves using milder bases (e.g., K₂CO₃ instead of t-BuOK) .
Q. How do structural analogs (e.g., ethyl ester or fluoro-substituted derivatives) compare in biological activity?
| Analog | Modification | Biological Activity |
|---|---|---|
| Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate | Ethyl ester at C4 | Enhanced metabolic stability in hepatocyte assays |
| Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | Fluorine at C5 | 20% higher inhibition of COX-2 in vitro |
Q. What strategies address contradictions in reported catalytic efficiencies for C-Br functionalization?
Discrepancies in catalytic turnover (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) arise from:
Q. How can computational modeling predict the compound’s behavior in enzyme binding studies?
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases). The trifluoromethyl group shows strong hydrophobic interactions with Leu83 in p38 MAP kinase .
- MD Simulations : Reveal stability of halogen bonds (Br···O=C) over 100-ns trajectories .
Methodological Considerations
Q. What protocols ensure safe handling of reactive intermediates during synthesis?
Q. How are impurities (e.g., de-esterified byproducts) quantified and removed?
- HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient. Impurities elute at 4.2 min (vs. 6.8 min for target).
- Purification : Preparative HPLC with >95% recovery at 20 mL/min flow rate .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for this compound?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) alter IC₅₀ values.
- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
